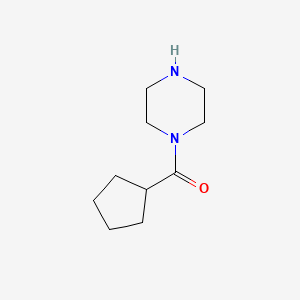
Cyclopentyl(piperazin-1-yl)methanone
Overview
Description
Cyclopentyl(piperazin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O . It has a molecular weight of 182.26300 .
Molecular Structure Analysis
The InChI string of this compound is InChI=1S/C10H18N2O/c1-8(2)10(6-4-3-5-7-10)9(13)12-11/h8,11H,3-7H2,1-2H3 . The Canonical SMILES is CC©NC1(CCCC1)C(=O)N2CCNCC2 .Scientific Research Applications
Anticancer and Antituberculosis Studies
Cyclopentyl(piperazin-1-yl)methanone derivatives have demonstrated significant potential in anticancer and antituberculosis studies. For instance, a series of derivatives synthesized using reductive amination methods exhibited notable in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014). This highlights the therapeutic potential of these compounds in combating serious diseases like cancer and tuberculosis.
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing promising results in in vitro testing against Mycobacterium tuberculosis. This study revealed that certain compounds in this class demonstrated low cytotoxicity and significant anti-mycobacterial potential, suggesting their use in treating tuberculosis (Pancholia et al., 2016).
CCR2 Antagonist Development
This compound derivatives have also been explored in the development of CCR2 antagonists. This includes the identification of compounds with improved cardiovascular profiles, crucial for treating diseases that involve the CCR2 receptor (Hughes et al., 2011).
Histamine H3 Receptor Antagonists
In the quest for new therapeutic agents, phenyl(piperazin-1-yl)methanones have been studied as histamine H3 receptor antagonists. This research led to the discovery of several promising lead compounds for wake-promoting activity, with two candidates advancing to clinical trials (Letavic et al., 2015).
Corrosion Inhibition
This compound derivatives have been investigated for their potential in preventing corrosion on mild steel in acidic mediums. These studies demonstrated the effectiveness of these compounds as corrosion inhibitors, which could be beneficial in industrial applications (Singaravelu & Bhadusha, 2022).
Tubulin Polymerization Inhibitors
These derivatives have shown potential as tubulin polymerization inhibitors. Compounds derived from tricyclic heterocycles were screened for their effects on tumor cell growth and tubulin polymerization, indicating their utility in cancer treatment (Prinz et al., 2017).
Anti-HIV-2 Activity
β-Carboline derivatives, including those with this compound structures, have been synthesized and evaluated for their inhibition activity against HIV strains. Certain analogues displayed selective inhibition of the HIV-2 strain, suggesting potential in HIV treatment (Ashok et al., 2015).
Neuroleptic Drug Investigation
The synthesis of this compound derivatives has been useful in investigating the properties of neuroleptic drugs, contributing to the understanding of these therapeutic agents (Caamaño et al., 1987).
Apoptosis Induction and Tubulin Polymerization Inhibition
A study involving substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates demonstrated their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. This underlines their potential in cancer therapy (Manasa et al., 2020).
Antimicrobial Activity
Pyridine derivatives, including those with this compound structures, have been synthesized and tested for antimicrobial activity. These compounds have shown variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
Properties
IUPAC Name |
cyclopentyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGSTFFFNJNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573520 | |
| Record name | Cyclopentyl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64579-56-2 | |
| Record name | Cyclopentyl(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentanecarbonylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
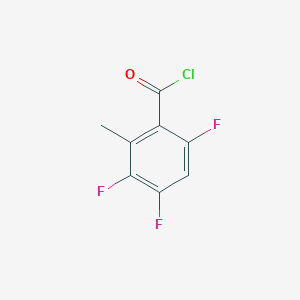

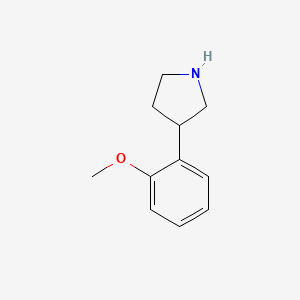
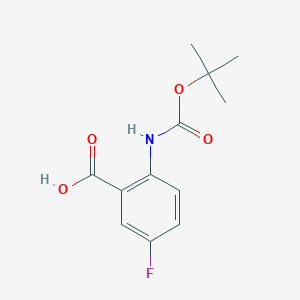
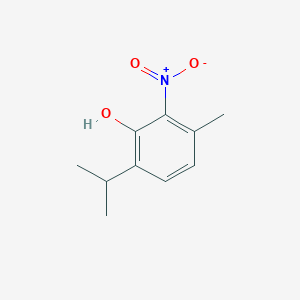

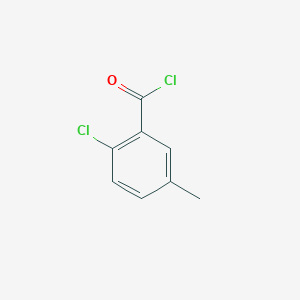
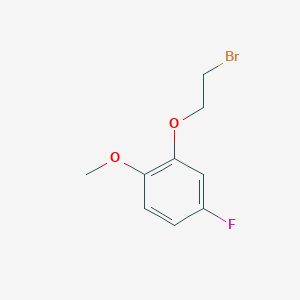
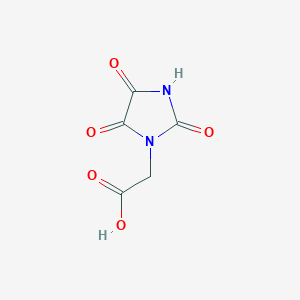
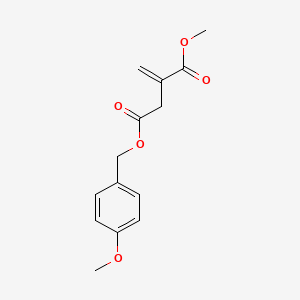
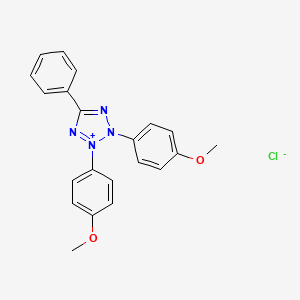
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)
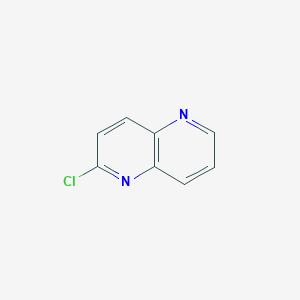
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1368889.png)
